XLogP3 Lipophilicity Differential: 1,3-Oxazole vs. 1,2-Isoxazole Isomer
The computed octanol–water partition coefficient (XLogP3-AA) for 3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid is 0.7, compared with 0.8 for its direct isoxazole isomer 3-(5-methylisoxazol-3-yl)acrylic acid (CAS 1065478-29-6) [1][2]. This 0.1 log unit difference, while modest, reflects the distinct electronic distribution of the 1,3-oxazole versus 1,2-oxazole ring and can influence membrane permeability and non-specific protein binding in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 3-(5-Methylisoxazol-3-yl)acrylic acid: XLogP3-AA = 0.8 |
| Quantified Difference | ΔXLogP3 = –0.1 (target more hydrophilic) |
| Conditions | PubChem computed descriptor (XLogP3 3.0, 2019.06.18 release) |
Why This Matters
Even small lipophilicity shifts can alter a compound's cellular permeability profile, absorption, and distribution, making the oxazole scaffold a deliberate choice over the isoxazole when lower logP is desired for hit-to-lead optimization.
- [1] PubChem Compound Summary for CID 75444248, 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid. XLogP3-AA = 0.7. View Source
- [2] PubChem Compound Summary for CID 10419376, 3-(5-Methylisoxazol-3-yl)acrylic acid. XLogP3-AA = 0.8. View Source
